An In-depth Technical Guide to N-cyclopentyl-2-nitroaniline (CAS 55432-25-2)
An In-depth Technical Guide to N-cyclopentyl-2-nitroaniline (CAS 55432-25-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-cyclopentyl-2-nitroaniline is an organic compound with the CAS number 55432-25-2.[1][2] Structurally, it is a derivative of 2-nitroaniline with a cyclopentyl group attached to the amino nitrogen. While specific research on N-cyclopentyl-2-nitroaniline is limited, its parent molecule, 2-nitroaniline, is a well-established intermediate in the synthesis of a wide range of commercially important products, including dyes, pigments, pharmaceuticals, and agrochemicals.[3][4] The introduction of the cyclopentyl moiety can significantly alter the physicochemical properties of the parent aniline, such as its lipophilicity and metabolic stability, making N-cyclopentyl-2-nitroaniline a compound of interest for investigation in drug discovery and materials science. This guide provides a comprehensive overview of the known and predicted properties of N-cyclopentyl-2-nitroaniline, a detailed synthesis protocol, a comparative spectroscopic analysis, and safety considerations.
Molecular Structure and Physicochemical Properties
The chemical structure of N-cyclopentyl-2-nitroaniline consists of a benzene ring substituted with a nitro group and a cyclopentylamino group at positions 1 and 2, respectively. The presence of the electron-withdrawing nitro group ortho to the amino group significantly influences the electronic properties and reactivity of the molecule.
Below is a table summarizing the available and predicted physicochemical properties of N-cyclopentyl-2-nitroaniline, with a comparison to the experimentally determined properties of 2-nitroaniline.
| Property | N-cyclopentyl-2-nitroaniline (CAS 55432-25-2) | 2-Nitroaniline (CAS 88-74-4) |
| Molecular Formula | C₁₁H₁₄N₂O₂[1] | C₆H₆N₂O₂[5] |
| Molecular Weight | 206.24 g/mol [1] | 138.126 g/mol [5] |
| Appearance | Not available | Orange solid[5] |
| Melting Point | Not available | 71.5 °C[5] |
| Boiling Point | Not available | 284 °C[5] |
| Solubility | Not available | 0.117 g/100 ml in water (20°C)[5] |
| pKa (of anilinium salt) | Not available | -0.3[5] |
Synthesis of N-cyclopentyl-2-nitroaniline: A Detailed Protocol and Mechanistic Insights
The synthesis of N-cyclopentyl-2-nitroaniline can be achieved through the nucleophilic aromatic substitution of a suitable starting material, such as 2-nitrochlorobenzene, with cyclopentylamine. The electron-withdrawing nitro group activates the ortho position for nucleophilic attack.
Experimental Protocol
Materials:
-
2-Nitrochlorobenzene
-
Cyclopentylamine
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-nitrochlorobenzene (1 equivalent), anhydrous potassium carbonate (2 equivalents), and a suitable solvent such as DMF or DMSO.
-
Add cyclopentylamine (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford N-cyclopentyl-2-nitroaniline.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): The use of a base is crucial to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Potassium carbonate is a suitable, non-nucleophilic base for this transformation.
-
Solvent (DMF or DMSO): Polar apathetic solvents like DMF or DMSO are excellent choices as they can dissolve the reactants and intermediates, and their high boiling points allow for heating to accelerate the reaction rate.
-
Excess Cyclopentylamine: A slight excess of cyclopentylamine is used to ensure the complete consumption of the starting 2-nitrochlorobenzene.
-
Aqueous Work-up and Extraction: This standard procedure is used to remove the inorganic salts and the polar solvent from the reaction mixture.
-
Column Chromatography: This purification technique is essential to isolate the desired product from any unreacted starting materials and side products.
Spectroscopic Characterization: A Comparative Analysis
Due to the lack of published experimental spectra for N-cyclopentyl-2-nitroaniline, this section provides a predicted spectroscopic analysis and a detailed comparison with the well-characterized parent compound, 2-nitroaniline.
¹H NMR Spectroscopy
Predicted ¹H NMR Spectrum of N-cyclopentyl-2-nitroaniline (in CDCl₃, 400 MHz):
-
δ 8.15 (dd, 1H): Aromatic proton ortho to the nitro group and meta to the amino group.
-
δ 7.40 (m, 1H): Aromatic proton para to the nitro group.
-
δ 6.85 (d, 1H): Aromatic proton ortho to the amino group.
-
δ 6.70 (m, 1H): Aromatic proton meta to the nitro group and para to the amino group.
-
δ 3.80 (m, 1H): Methine proton of the cyclopentyl group attached to the nitrogen.
-
δ 1.60-1.90 (m, 8H): Methylene protons of the cyclopentyl group.
-
δ 8.30 (br s, 1H): NH proton.
Experimental ¹H NMR Spectrum of 2-Nitroaniline (in CDCl₃, 400 MHz): [6][7]
-
δ 8.12 (d, 1H)
-
δ 7.36 (t, 1H)
-
δ 6.81 (d, 1H)
-
δ 6.70 (t, 1H)
-
δ 5.98 (s, 2H)
Comparative Analysis:
-
The aromatic region of N-cyclopentyl-2-nitroaniline is expected to be similar to that of 2-nitroaniline, with slight upfield or downfield shifts due to the electronic effect of the N-cyclopentyl group.
-
The most significant difference will be the appearance of signals corresponding to the cyclopentyl group in the aliphatic region of the spectrum for N-cyclopentyl-2-nitroaniline.
-
The broad singlet for the two amino protons in 2-nitroaniline will be replaced by a broad singlet for the single NH proton and a multiplet for the methine proton of the cyclopentyl group in N-cyclopentyl-2-nitroaniline.
¹³C NMR Spectroscopy
Predicted ¹³C NMR Spectrum of N-cyclopentyl-2-nitroaniline (in CDCl₃, 100 MHz):
-
δ 145.0: Aromatic carbon attached to the amino group.
-
δ 136.0: Aromatic carbon ortho to the nitro group.
-
δ 133.0: Aromatic carbon attached to the nitro group.
-
δ 126.0: Aromatic carbon para to the nitro group.
-
δ 118.0: Aromatic carbon ortho to the amino group.
-
δ 115.0: Aromatic carbon meta to the nitro group.
-
δ 55.0: Methine carbon of the cyclopentyl group.
-
δ 33.0: Methylene carbons of the cyclopentyl group adjacent to the methine.
-
δ 24.0: Methylene carbons of the cyclopentyl group beta to the methine.
Experimental ¹³C NMR Spectrum of 2-Nitroaniline:
-
δ 149.27, 147.49, 129.94, 120.66, 113.15, 109.03 [7]
Comparative Analysis:
-
The chemical shifts of the aromatic carbons in N-cyclopentyl-2-nitroaniline are expected to be similar to those of 2-nitroaniline.
-
The key difference will be the presence of three additional signals in the aliphatic region corresponding to the three distinct types of carbon atoms in the cyclopentyl ring.
Infrared (IR) Spectroscopy
Predicted IR Spectrum of N-cyclopentyl-2-nitroaniline:
-
~3400 cm⁻¹ (N-H stretch): A sharp peak characteristic of a secondary amine.
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch): Peaks in this region indicate the presence of the benzene ring.
-
~2950-2850 cm⁻¹ (Aliphatic C-H stretch): Strong absorptions corresponding to the C-H bonds of the cyclopentyl group.
-
~1620 cm⁻¹ (N-H bend): Bending vibration of the secondary amine.
-
~1580, 1470 cm⁻¹ (C=C stretch): Aromatic ring stretching vibrations.
-
~1520 cm⁻¹ (Asymmetric NO₂ stretch): A strong absorption characteristic of the nitro group.
-
~1350 cm⁻¹ (Symmetric NO₂ stretch): Another strong absorption for the nitro group.
Experimental IR Spectrum of 2-Nitroaniline:
-
3483 & 3369 cm⁻¹ (N-H stretch): Two peaks characteristic of a primary amine.
-
~3100-3000 cm⁻¹ (Aromatic C-H stretch)
-
1620 cm⁻¹ (N-H bend)
-
1575, 1475 cm⁻¹ (C=C stretch)
-
1505 cm⁻¹ (Asymmetric NO₂ stretch)
-
1345 cm⁻¹ (Symmetric NO₂ stretch)
Comparative Analysis:
-
The most noticeable difference will be in the N-H stretching region. N-cyclopentyl-2-nitroaniline will show a single sharp peak for the secondary amine, whereas 2-nitroaniline exhibits two peaks for the primary amine.
-
N-cyclopentyl-2-nitroaniline will have additional strong peaks in the 2950-2850 cm⁻¹ region due to the aliphatic C-H bonds of the cyclopentyl group, which are absent in the spectrum of 2-nitroaniline.
-
The characteristic nitro group stretches will be present in both spectra at similar wavenumbers.
Mass Spectrometry
Predicted Mass Spectrum of N-cyclopentyl-2-nitroaniline:
-
Molecular Ion (M⁺): m/z = 206.
-
Key Fragmentation Patterns: Loss of the cyclopentyl group, loss of the nitro group, and fragmentation of the cyclopentyl ring.
Experimental Mass Spectrum of 2-Nitroaniline:
-
Molecular Ion (M⁺): m/z = 138.[6]
Comparative Analysis:
-
The molecular ion peak will be the most definitive way to distinguish between the two compounds, with N-cyclopentyl-2-nitroaniline having a molecular ion at m/z 206 and 2-nitroaniline at m/z 138.
Safety and Handling
N-cyclopentyl-2-nitroaniline should be handled with care, following standard laboratory safety procedures. While specific toxicity data is not available, it is classified as causing skin and serious eye irritation, and may cause respiratory irritation. It is also considered harmful if swallowed.[2]
Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with soap and water.
-
Store in a tightly closed container in a cool, dry place.
Applications and Research Potential
Given that 2-nitroaniline is a precursor for various pharmaceuticals and agrochemicals, N-cyclopentyl-2-nitroaniline represents a potentially valuable building block for the synthesis of novel bioactive molecules.[3] The introduction of the cyclopentyl group can enhance the lipophilicity of the molecule, which may improve its pharmacokinetic properties, such as membrane permeability and metabolic stability. This makes it an attractive scaffold for medicinal chemistry programs aimed at developing new therapeutic agents. Furthermore, its structure could be utilized in the development of new dyes, pigments, and specialty polymers with modified properties.
Conclusion
N-cyclopentyl-2-nitroaniline is a derivative of 2-nitroaniline with potential applications in various fields of chemical research and development. Although experimental data for this specific compound is scarce, a comprehensive understanding of its properties and reactivity can be inferred through a comparative analysis with its parent compound, 2-nitroaniline. The synthetic protocol and spectroscopic analysis presented in this guide provide a solid foundation for researchers and scientists to synthesize, characterize, and explore the potential of N-cyclopentyl-2-nitroaniline in their respective fields. As with any chemical, proper safety precautions should be strictly followed during its handling and use.
References
-
MySkinRecipes. N-Cyclopentyl-2-nitroaniline. [Link]
-
ChemBuyersGuide.com, Inc. ChemScene (Page 435). [Link]
-
Wikipedia. 2-Nitroaniline. [Link]
-
PubChem. 2-Nitroaniline. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Nitroaniline. [Link]
-
LookChem. Cas 1003-03-8,Cyclopentylamine. [Link]
-
ResearchGate. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. [Link]
-
PrepChem.com. Synthesis of A. N-cyclopropyl-2-nitroaniline. [Link]
-
ResearchGate. The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. [Link]
-
NIST. o-Nitroaniline. [Link]
- Google Patents. CN103848706A - Synthesis method of substituted nitroaniline.
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
ATB. 2-Nitroaniline. [Link]
-
RASĀYAN J. Chem. COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. [Link]
-
Supporting Information - The Royal Society of Chemistry. Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes. [Link]
Sources
- 1. N-Cyclopentyl-2-nitroaniline [myskinrecipes.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. 2-Nitroaniline(88-74-4) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
